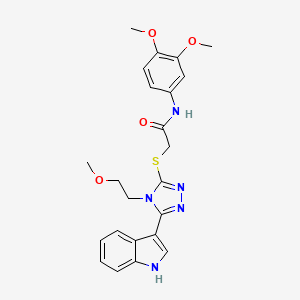

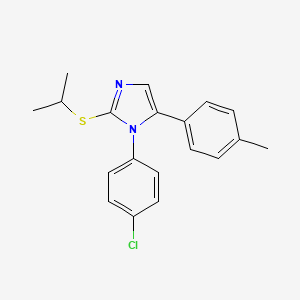

N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the provided literature. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involved a multi-step process including reduction, acetylation, ethylation, and condensation, achieving a high overall yield of 77% . Similarly, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized through a sequence of esterification, hydrazide formation, and final condensation with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . These methods could potentially be adapted for the synthesis of "N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity and physical properties. For example, the crystal structure of 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide revealed specific conformational details, such as the syn orientation of the N—H bond to the methyl substituent and the anti orientation to the C=O bond, which could influence the compound's reactivity and interactions . These structural insights are valuable for understanding the potential molecular structure of "N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives with various reagents and under different conditions is a key area of study. The IR carbonyl band intensity studies in N,N-dimethyl formamide and N,N-dimethyl acetamide on complex formation with phenols provide information on the hydrogen-bonding capabilities and electronic charge transfer of these compounds . This knowledge can be applied to predict the reactivity of "N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the experimental and quantum chemical investigations of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide provided data on their structural, thermodynamical, and vibrational characteristics . These properties are essential for understanding the behavior of acetamide compounds in various environments and can be used to infer the properties of "N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide".

Scientific Research Applications

Potential in Atrial Fibrillation Treatment

N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, similar in structure to ranolazine (with N-(2,6-dimethylphenyl) moiety), is used for angina pectoris treatment and exhibits potential for atrial fibrillation treatment. Research suggests ranolazine's antiarrhythmic activity and atrio-selectivity, indicating a need for further exploration in animal models and human trials to fully understand its potential in treating atrial fibrillation (Hancox & Doggrell, 2010).

Structural Insights and Fluorescence Properties

The structural aspects of isoquinoline derivatives, including compounds structurally related to N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, have been studied. These studies involve the formation of gels and crystalline solids with acids, and the investigation of host-guest complexes with enhanced fluorescence emission at lower wavelengths. Such structural insights and fluorescence properties highlight potential applications in material science and chemical sensing (Karmakar et al., 2007).

Molecular Conformation and Crystallography

Research on compounds like N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, closely related to N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, reveals insights into molecular conformation, crystal structures, and hydrogen bonding patterns. This knowledge is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and material sciences (Gowda et al., 2007).

Anticancer, Anti-Inflammatory, and Analgesic Potential

Compounds structurally related to N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, have shown potential as anticancer, anti-inflammatory, and analgesic agents. This highlights the diverse pharmacological possibilities of compounds within this chemical class, warranting further research to explore their therapeutic applications (Rani et al., 2014).

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds structurally similar to N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, such as p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, have been studied. These compounds are relevant in the synthesis of natural and pharmaceutical products, showcasing the chemical versatility and utility of this class of compounds in organic synthesis (Sakai et al., 2022).

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12-5-4-6-15(13(12)2)19-18(21)11-23-16-8-7-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUJHYNSVCILBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

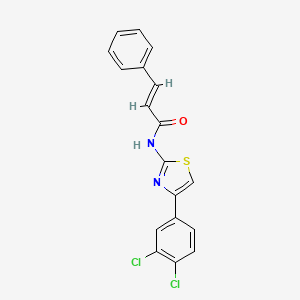

![N-(4-chlorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509453.png)

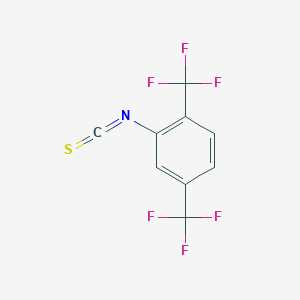

![N-cyclohexyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2509464.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)

![5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2509472.png)